Cas no 1803567-00-1 (2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride)

2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
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- Inchi: 1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H
- InChI Key: SFQCNNXGQNHNMW-UHFFFAOYSA-N
- SMILES: S(C1SC=CC=1)(=O)(=O)CCN.Cl
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM447066-250mg |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95%+ | 250mg |
$587 | 2023-02-02 | |
Aaron | AR01BHJ0-50mg |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 50mg |
$336.00 | 2025-02-09 | |
Aaron | AR01BHJ0-500mg |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 500mg |
$1068.00 | 2025-02-09 | |
A2B Chem LLC | AW14448-1g |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 1g |
$1058.00 | 2024-04-20 | |
A2B Chem LLC | AW14448-2.5g |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
Enamine | EN300-192551-5g |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 5g |
$2816.0 | 2023-09-17 | |
A2B Chem LLC | AW14448-250mg |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Enamine | EN300-192551-0.1g |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 0.1g |
$337.0 | 2023-09-17 | |
1PlusChem | 1P01BHAO-2.5g |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
1803567-00-1 | 95% | 2.5g |
$2414.00 | 2024-06-18 | |
TRC | B588915-10mg |
2-(Thiophene-2-sulfonyl)ethan-1-amine Hydrochloride |
1803567-00-1 | 10mg |
$ 70.00 | 2022-06-07 |
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride Related Literature
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
Introduction to 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride (CAS No. 1803567-00-1)
2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1803567-00-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamide derivatives, characterized by the presence of a sulfonyl group attached to a thiophene ring, which is further linked to an amine functionalities. The hydrochloride salt form enhances its solubility in aqueous systems, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of thiophene-2-sulfonyl plays a pivotal role in the pharmacological properties of this compound. Thiophene derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a sulfonyl group at the 2-position of the thiophene ring not only modifies its electronic properties but also influences its interactions with biological targets. This modification has been strategically employed to enhance binding affinity and selectivity in drug design.
In recent years, sulfonamide-based compounds have been extensively studied due to their versatility as pharmacophores. The amine group in 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride provides a nucleophilic site that can participate in further chemical modifications, enabling the synthesis of peptidomimetics, kinase inhibitors, and other therapeutic agents. The hydrochloride salt form ensures stability and facilitates handling in laboratory settings, making it a preferred choice for researchers engaged in drug discovery and development.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The thiophene scaffold is known to exhibit significant activity against various diseases, particularly those involving aberrant protein-protein interactions or enzyme inhibition. For instance, studies have shown that thiophene sulfonamides can modulate the activity of kinases and other enzymes implicated in cancer progression. The specific arrangement of atoms in 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride allows for precise tuning of its pharmacokinetic profile, which is essential for achieving optimal therapeutic efficacy.
The hydrochloride salt form of this compound also contributes to its favorable pharmacokinetic properties. Solubility is a critical factor in drug formulation, as it determines bioavailability and distribution within the body. By incorporating a hydrochloride moiety, the solubility of 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is significantly improved, facilitating its use in oral and injectable formulations. This feature makes it an attractive candidate for further development into novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. Molecular docking studies have revealed that thiophene-2-sulfonyl moieties can effectively engage with specific residues on protein surfaces, leading to strong binding affinities. These insights have guided the design of analogs with enhanced potency and reduced off-target effects. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the identification of promising candidates like 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride.
The synthesis of 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps typically include sulfonylation of a thiophene derivative followed by amine functionalization and salt formation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. These advancements are crucial for translating promising leads like this one into viable therapeutic options.
The potential applications of 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride extend beyond oncology. Emerging evidence suggests that sulfonamide derivatives may also play a role in neurodegenerative diseases by modulating neurotransmitter receptor activity or inhibiting aberrant enzyme pathways. Additionally, its structural features make it a versatile building block for designing compounds with anti-inflammatory or immunomodulatory properties. Such broad therapeutic potential underscores the importance of continued research into this class of molecules.
In conclusion, 2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride (CAS No. 1803567-00-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with favorable physicochemical properties, make it an attractive scaffold for developing novel therapeutics targeting various diseases. As computational methods and synthetic techniques continue to evolve, compounds like this one are poised to play an increasingly significant role in addressing unmet medical needs.
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